

# Application Notes and Protocols: Telaglenastat (CB-839) in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Telaglenastat (CB-839), a first-in-class, selective, and orally bioavailable glutaminase 1 (GLS1) inhibitor, in various mouse xenograft models. The protocols outlined below are synthesized from preclinical studies and are intended to guide researchers in designing their own in vivo experiments.

### **Mechanism of Action**

Telaglenastat is an investigational drug that targets cancer cell metabolism.[1][2] Many cancer cells are highly dependent on the amino acid glutamine as a key nutrient for energy production and the synthesis of essential molecules needed for rapid growth.[2][3] Telaglenastat works by inhibiting glutaminase, a critical enzyme that converts glutamine to glutamate.[4] This blockade of glutamine utilization disrupts the tricarboxylic acid (TCA) cycle, hinders the production of building blocks for macromolecules, and ultimately impairs the proliferation and survival of cancer cells.[3][4] Preclinical studies have demonstrated that Telaglenastat can have both cytostatic (inhibiting cell growth) and cytotoxic (killing cancer cells) effects in various tumor models.[5]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. Glutaminase Inhibitor Telaglenastat (CB-839): What It Is, How It Works [bjjee.com]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Telaglenastat (CB-839) in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671973#telaglenastat-dosage-and-administration-in-mouse-xenograft-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com